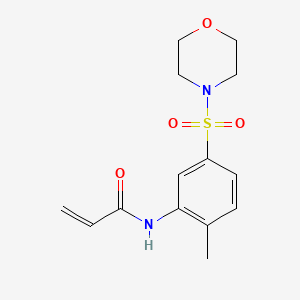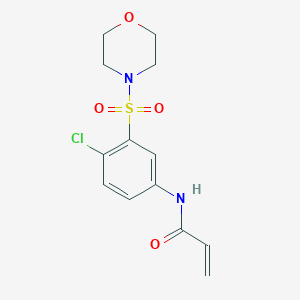
methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate, also known as MIQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MIQA is a derivative of isoquinoline, a class of compounds that has been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate is not fully understood. However, it is believed that methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate exerts its pharmacological effects by modulating various signaling pathways in cells. methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has been shown to have various biochemical and physiological effects in preclinical studies. methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate in lab experiments is its ability to interact with various biological targets. methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has been shown to exhibit activity against a wide range of targets, making it a potential candidate for the development of multi-targeted drugs. However, one of the limitations of using methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate. One area of research is the development of methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of research is the elucidation of the exact mechanism of action of methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate, which can help to identify new targets for drug development. Additionally, research can be done to improve the solubility of methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate, which can enhance its efficacy in vivo.
Conclusion:
methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate is a chemical compound with potential applications in drug discovery and development. methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities in various preclinical studies. methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. While there are limitations to using methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate in lab experiments, its ability to interact with various biological targets makes it a promising candidate for the development of multi-targeted drugs. Further research is needed to fully understand the mechanism of action of methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate and to identify new targets for drug development.
Méthodes De Synthèse
Methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate can be synthesized through a multi-step process involving the reaction of isoquinoline with various reagents. One of the most commonly used methods for synthesizing methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate involves the reaction of isoquinoline with ethyl chloroformate, followed by the addition of methylamine. The resulting product is then subjected to a series of purification steps to obtain pure methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate.
Applications De Recherche Scientifique
Methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has potential applications in drug discovery and development due to its ability to interact with various biological targets. methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities in various preclinical studies. methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-12(14)9-13-7-6-10-4-2-3-5-11(10)8-13/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQDGTPKIBAHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC2CCCCC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)

![(2,5-Dimethylthiophen-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541713.png)
![5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)

![4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid](/img/structure/B7541747.png)

